Cas no 503625-15-8 (1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose)

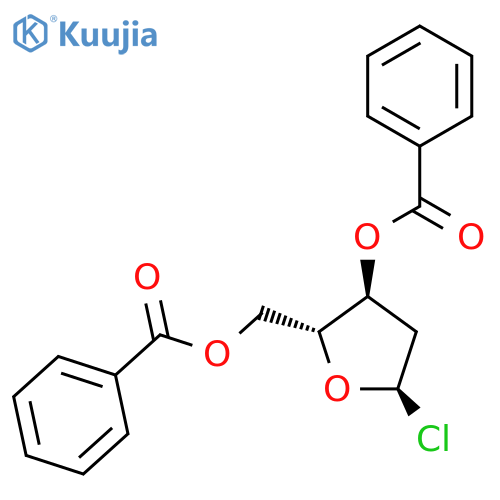

503625-15-8 structure

商品名:1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose

CAS番号:503625-15-8

MF:C19H17O5Cl

メガワット:360.78828

CID:833198

1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose 化学的及び物理的性質

名前と識別子

-

- a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)

- α-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate

- 1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose

-

- インチ: InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-,16+,17+/m0/s1

- InChIKey: IZFYHYLUWFWUTQ-GVDBMIGSSA-N

- ほほえんだ: C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](Cl)O2)OC(=O)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 360.07600

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 7

じっけんとくせい

- PSA: 61.83000

- LogP: 3.42280

1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C210135-500mg |

1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose |

503625-15-8 | 500mg |

$ 190.00 | 2022-04-01 | ||

| TRC | C210135-1000mg |

1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose |

503625-15-8 | 1g |

$ 310.00 | 2022-04-01 |

1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

503625-15-8 (1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬